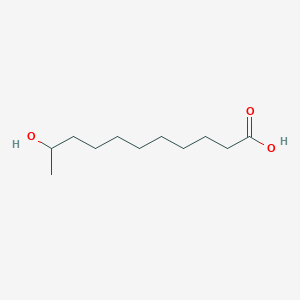

10-Hydroxyundecanoic acid

Description

Overview of Hydroxy Fatty Acids in Scientific Inquiry

Hydroxy fatty acids (HFAs) are a class of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. This functional group imparts distinct chemical properties compared to their non-hydroxylated counterparts, influencing their polarity, reactivity, and intermolecular interactions. In scientific inquiry, HFAs are investigated for their diverse roles and applications. They are found in various natural sources, including plants, microorganisms, and animal tissues. gerli.com Their structural diversity, which includes variations in chain length, the position and number of hydroxyl groups, and the presence of other functional groups, leads to a wide range of physical and biological properties. gerli.com

Researchers are particularly interested in ω-hydroxy fatty acids, where the hydroxyl group is located at the terminal methyl end of the carbon chain. nih.gov This structure makes them valuable monomers for the synthesis of polyesters and other polymers. nih.gov The study of HFAs extends to their involvement in biological signaling pathways and their potential as precursors for the production of valuable chemicals, such as dicarboxylic acids and ω-amino carboxylic acids. nih.gov

Significance and Research Landscape of 10-Hydroxyundecanoic Acid

This compound, with its hydroxyl group at the C-10 position, is a medium-chain fatty acid that has attracted research attention for several reasons. nih.gov Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a suitable monomer for condensation polymerization, leading to the formation of biodegradable polyesters. ontosight.aimdpi.com This has positioned it as a compound of interest in the development of sustainable and environmentally friendly materials. vulcanchem.comsciepublish.com

The research landscape for this compound encompasses its synthesis, characterization, and application. Studies have explored both chemical and biocatalytic methods for its production. acs.orgrsc.org Furthermore, its physicochemical properties, including thermal behavior and spectroscopic data, have been investigated to understand its suitability for various applications. In the realm of materials science, research has focused on its use as a building block for novel polymers with tailored properties. researchgate.net

Natural Occurrence and Biological Context for Research

While many hydroxy fatty acids are found in nature, the specific natural occurrence of this compound is a subject of ongoing investigation. However, related hydroxy fatty acids are known to exist in various organisms, providing a biological context for its study.

For instance, royal jelly, a secretion from the glands of honeybees (Apis mellifera), is rich in a variety of fatty acids, including 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid. csic.esmdpi.com These compounds are synthesized in the mandibular glands of worker bees and are crucial for the nutrition of the queen bee and larvae. nih.govd-nb.info The study of these related compounds in honeybees provides insights into the biosynthesis and physiological roles of medium-chain hydroxy fatty acids.

In the nematode Caenorhabditis elegans, (10R)-10-hydroxyundecanoic acid is a known metabolite. nih.govebi.ac.uk It is a component of ascarosides, which are a class of signaling molecules that regulate various aspects of the nematode's life cycle, including development and behavior. nih.govebi.ac.uk The investigation of this compound and its derivatives in C. elegans offers a valuable model for understanding the role of such fatty acids in biological communication. nih.govebi.ac.uk

The table below summarizes the key organisms where this compound or closely related compounds have been studied:

| Organism | Compound(s) of Interest | Biological Context |

| Apis mellifera (Honeybee) | 10-Hydroxy-2-decenoic acid, 10-Hydroxydecanoic acid | Component of royal jelly, involved in nutrition and development. csic.esmdpi.com |

| Caenorhabditis elegans (Nematode) | (10R)-10-hydroxyundecanoic acid | Metabolite and component of ascaroside signaling molecules. nih.govebi.ac.uk |

Chemical Synthesis and Production

The production of this compound can be achieved through various chemical and biocatalytic routes, each with its own advantages and specific applications.

Chemical Synthesis Methods

Chemical synthesis provides a direct route to this compound from readily available starting materials. One reported method involves the hydration of 10-undecynoic acid. acs.org This reaction can be catalyzed by a gold(I) complex in the presence of a silver co-catalyst and Shvo's catalyst in a mixture of water and isopropyl alcohol, yielding this compound. acs.org

Another approach involves the hydrobromination of 10-undecenoic acid to produce 10-bromoundecanoic acid, which can then be converted to this compound through a substitution reaction. Additionally, the oxidation of the hydroxyl group of this compound can yield 10-oxoundecanoic acid, which can be subsequently reduced back to the hydroxy acid. acs.org

Biocatalytic Production

Biocatalytic methods offer an alternative, often more environmentally friendly, approach to synthesizing this compound. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations.

Oleate (B1233923) hydratases are enzymes that can catalyze the asymmetric addition of water to the double bond of unsaturated fatty acids. rsc.org Research has shown that an oleate hydratase can convert (Z)-undec-9-enoic acid to (S)-10-hydroxyundecanoic acid. rsc.orgunipa.it This biocatalytic hydration is a promising route for producing the chiral form of the compound.

Cytochrome P450 monooxygenases are another class of enzymes capable of hydroxylating fatty acids. researchgate.net Engineered P450 systems have been developed for the specific oxidation of undecanoic acid to this compound. researchgate.net Furthermore, recombinant Escherichia coli has been engineered to produce ω-hydroxy fatty acids from natural fatty acids, demonstrating the potential for large-scale biotechnological production. nih.gov Two-step whole-cell catalysis has also been reported for the biosynthesis of 10-hydroxy-2-decenoic acid from decanoic acid, a process that involves hydroxylation. nih.gov

The following table outlines the different synthesis methods for this compound:

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Product |

| Chemical Synthesis | 10-Undecynoic acid | Au(IPr)Cl, AgO2CCF3, Shvo's catalyst | This compound acs.org |

| Chemical Synthesis | 10-Undecenoic acid | HBr, followed by substitution | This compound |

| Biocatalytic Production | (Z)-Undec-9-enoic acid | Oleate hydratase | (S)-10-Hydroxyundecanoic acid rsc.orgunipa.it |

| Biocatalytic Production | Undecanoic acid | Engineered Cytochrome P450 | This compound researchgate.net |

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to understanding its behavior and potential applications.

General Properties

This compound is a white crystalline solid at room temperature. ontosight.ai It is slightly soluble in water but shows greater solubility in organic solvents like ethanol (B145695) and acetone (B3395972). ontosight.ai Its molecular formula is C11H22O3, and it has a molecular weight of 202.29 g/mol . nih.gov

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound. While detailed spectra are found in specialized databases, general characteristics can be described. The infrared (IR) spectrum would show characteristic absorptions for the hydroxyl (-OH) and carboxylic acid (C=O and -OH) functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the position of the hydroxyl group and the structure of the alkyl chain. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Thermal Properties

The thermal properties of this compound and its polymers are important for their processing and application. The melting point of a related compound, 10-hydroxydecanoic acid, is reported to be in the range of 75–77 °C. The thermal stability and decomposition profile of poly(this compound) would be critical for its use as a biodegradable plastic.

The table below summarizes the key physicochemical properties of this compound:

| Property | Value/Description |

| Molecular Formula | C11H22O3 nih.gov |

| Molecular Weight | 202.29 g/mol nih.gov |

| Appearance | White crystalline solid ontosight.ai |

| Solubility | Slightly soluble in water; soluble in ethanol and acetone ontosight.ai |

Applications in Scientific and Industrial Research

The unique bifunctional nature of this compound makes it a valuable compound in several areas of research and potential industrial applications.

Polymer Science

One of the most significant applications of this compound is in polymer science, specifically as a monomer for the synthesis of biodegradable polyesters. google.com The presence of both a hydroxyl and a carboxylic acid group allows it to undergo condensation polymerization to form poly(this compound). researchgate.net These bio-based polyesters are of great interest as environmentally friendly alternatives to conventional plastics derived from fossil fuels. sciepublish.com

Research has focused on the enzymatic condensation polymerization of hydroxy acids, including the related 10-hydroxydecanoic acid and 11-hydroxyundecanoic acid, to produce high molecular weight polyesters. kpi.ua The properties of these polymers can be tailored by controlling the polymerization conditions and by creating copolymers with other monomers. researchgate.net

Cosmetics

In the cosmetic industry, hydroxy fatty acids are utilized for their skin-conditioning properties. cosmileeurope.eudeascal.com While specific applications of this compound in cosmetics are not extensively documented in the provided results, the related 10-hydroxydecanoic acid is known to be used as a skin conditioning agent. cosmileeurope.eudeascal.com Such ingredients help to maintain the skin in good condition by improving its texture and hydration. deascal.com Given its similar structure, this compound has the potential to be used in skincare formulations. thegoodscentscompany.com

Precursor for Other Chemicals

This compound can also serve as a precursor for the synthesis of other valuable chemicals. For example, its oxidation can yield 10-oxoundecanoic acid. acs.org Furthermore, the general class of ω-hydroxy fatty acids can be converted into α,ω-dicarboxylic acids and ω-amino carboxylic acids, which are important monomers for the production of polyamides and other polymers. nih.govmdpi.com

The potential applications of this compound are summarized in the table below:

| Application Area | Specific Use |

| Polymer Science | Monomer for biodegradable polyesters (poly(this compound)). researchgate.netgoogle.com |

| Cosmetics | Potential as a skin conditioning agent. cosmileeurope.euthegoodscentscompany.com |

| Chemical Synthesis | Precursor for 10-oxoundecanoic acid and other bifunctional monomers. nih.govacs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6336-28-3 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

10-hydroxyundecanoic acid |

InChI |

InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) |

InChI Key |

UHZWUNLTEZCDMA-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCCC(=O)O)O |

Other CAS No. |

6336-28-3 |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways

Microbial and Enzymatic Production Systems

Microbial and enzymatic systems offer a sustainable and highly specific route to 10-hydroxyundecanoic acid and other valuable hydroxy fatty acids. By harnessing whole-cell biocatalysts or isolated enzymes, researchers can achieve conversions that are challenging through traditional chemical synthesis.

Engineered microorganisms serve as powerful whole-cell factories for producing valuable chemicals. Escherichia coli is a frequently utilized host due to its well-understood genetics and rapid growth. It has been successfully engineered to produce various hydroxy fatty acids by introducing heterologous enzymatic pathways. researchgate.net For instance, recombinant E. coli has been developed for the biotransformation of fatty acids into ω-hydroxycarboxylic acids, α,ω-dicarboxylic acids, and ω-aminocarboxylic acids. researchgate.net Strategies to enhance production in E. coli include engineering the biosynthetic pathways, improving enzyme stability and activity, and increasing the host's tolerance to the toxic effects of fatty acid products. researchgate.netplos.org

In one example related to a structurally similar compound, a de novo biosynthetic pathway for 10-hydroxy-2-decenoic acid (10-HDA) was constructed in E. coli. nih.gov This involved introducing a thioesterase to produce the precursor, trans-2-decenoic acid, which was then hydroxylated by a P450 enzyme. nih.gov Optimizing the system through enzyme and redox partner engineering led to a final product titer of 18.8 mg/L from glucose. nih.gov Similarly, whole-cell biocatalysts of E. coli expressing oleate (B1233923) hydratase have been used to convert oleic and linoleic acids into their corresponding 10-hydroxy derivatives, demonstrating the versatility of this microbial chassis. snu.ac.kr

The oleaginous yeast Yarrowia lipolytica is another promising host, particularly for fatty acid-derived products, due to its high capacity for lipid accumulation. Metabolic engineering efforts in Y. lipolytica have focused on producing ω-hydroxy fatty acids and dicarboxylic acids by manipulating its native fatty acid metabolism, such as deleting genes involved in β-oxidation. researchgate.net

Cytochrome P450 (CYP) monooxygenases are a critical class of enzymes that catalyze the regio- and stereoselective oxidation of a vast array of substrates, including fatty acids. wikipedia.orgnih.gov They are responsible for inserting an oxygen atom from molecular oxygen into a C-H bond, a key step in producing hydroxy fatty acids. mdpi.com

The production of this compound specifically involves the (ω-1)-hydroxylation of undecanoic acid. Research has identified specific P450 enzymes capable of this reaction.

CYP147G1 : This enzyme, from Mycobacterium marinum, has been shown to selectively hydroxylate undecanoic acid at the ω-1 position to produce this compound. rsc.org Its activity is dependent on a specific electron transfer system, highlighting the importance of compatible redox partners. rsc.org

CYP153A Family : Enzymes from this family are well-known for their ability to hydroxylate the terminal (ω) carbon of fatty acids. nih.gov Through protein engineering techniques like directed evolution, their substrate specificity and regioselectivity can be altered. For example, a mutant of CYP153AMaq was a key component in an engineered E. coli strain that produced 10-hydroxy-2-decenoic acid, demonstrating the potential to adapt these enzymes for specific hydroxylation tasks. nih.gov

The table below summarizes findings on P450 enzymes involved in the hydroxylation of undecanoic acid and related fatty acids.

Table 1: Cytochrome P450 Enzymes in Hydroxy Fatty Acid Production| Enzyme | Source Organism | Substrate(s) | Product(s) | Host System | Key Findings |

|---|---|---|---|---|---|

| CYP147G1 | Mycobacterium marinum | Undecanoic acid | This compound | E. coli (whole-cell) | Demonstrates high selectivity for ω-1 hydroxylation of undecanoic acid; activity depends on its cognate ferredoxin (Fdx3). rsc.org |

| CYP153AMaq (mutant) | Marinobacter aquaeolei | trans-2-decenoic acid | 10-hydroxy-2-decenoic acid | E. coli | Engineered mutants showed improved production of the hydroxylated product. nih.gov |

| CYP152B1 | Sphingomonas paucimobilis | C11-C18 fatty acids | α-hydroxy fatty acids | Recombinant enzyme | Shows low turnover for undecanoic acid compared to longer chains; performs α-hydroxylation, not ω-1. nih.gov |

| CYP119 (mutants) | Sulfolobus acidocaldarius | Lauric acid (C12) | ω- and (ω-1)-hydroxy lauric acid | Recombinant enzyme | Mutagenesis increased hydroxylation activity 15-fold by improving substrate and redox partner binding. acs.org |

Besides P450s, other enzyme classes play significant roles in the synthesis of modified fatty acids.

Oleate Hydratases (OhyA) : These enzymes catalyze the hydration of a double bond in unsaturated fatty acids. nih.govmdpi.com The most studied reaction is the conversion of oleic acid (a C18:1 fatty acid) into (R)-10-hydroxystearic acid (10-HSA). nih.gov While this produces a "10-hydroxy" fatty acid, the mechanism (hydration) and substrate (unsaturated C18) differ from the P450-catalyzed hydroxylation of saturated undecanoic acid. Oleate hydratases, found in various bacteria like Stenotrophomonas maltophilia, are FAD-containing enzymes and have been extensively studied for producing 10-HSA in recombinant E. coli. snu.ac.krmdpi.comnih.gov

Baeyer-Villiger Monooxygenases (BVMOs) : BVMOs are flavoprotein monooxygenases that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. nih.govnih.govunipd.it They are often used in multi-step enzymatic cascades. For example, a fatty acid can first be hydroxylated by a P450 or other enzyme, then oxidized to a ketone by an alcohol dehydrogenase, and finally converted by a BVMO into an ester. researchgate.netnih.gov Hydrolysis of this ester can yield shorter-chain α,ω-dicarboxylic acids and fatty alcohols, making BVMOs key enzymes in pathways for producing monomers for polymers from renewable long-chain fatty acids. nih.govgoogle.com

The catalytic function of most Cytochrome P450 enzymes is dependent on the delivery of electrons, which originate from the nicotinamide (B372718) cofactors NADH or NADPH. mdpi.comnih.gov This process is mediated by redox partner proteins. In many bacterial systems (Class I), the electron transfer chain consists of a flavin-containing reductase and an iron-sulfur protein called a ferredoxin (Fdx). rsc.orgresearchgate.net The reductase transfers electrons from NAD(P)H to the ferredoxin, which then shuttles the electrons to the P450 heme center, enabling the activation of molecular oxygen for the hydroxylation reaction. nih.govresearchgate.net The interaction between the P450 and its redox partners is often highly specific, as seen with CYP147G1, which functions efficiently only with its native ferredoxin partner. rsc.org

Given the high cost of NAD(P)H, its stoichiometric use is not feasible for large-scale industrial processes. hw.ac.ukillinois.edu Therefore, efficient in situ regeneration of the cofactor is essential. Several methods have been developed for this purpose:

Enzymatic Regeneration : This is the most common approach, where a second enzyme-substrate system is used to regenerate NAD(P)H from its oxidized form (NAD(P)⁺). bohrium.com Common systems include formate (B1220265) dehydrogenase (FDH), which oxidizes formate to CO₂, and glucose dehydrogenase (GDH), which oxidizes glucose. illinois.edu More recently, phosphite (B83602) dehydrogenase (PTDH) has emerged as a promising enzyme, as it catalyzes the nearly irreversible oxidation of phosphite to phosphate. illinois.edunih.gov

Electrochemical and Photochemical Regeneration : These methods use electricity or light energy to drive the reduction of NAD(P)⁺, offering alternatives that can reduce costs and simplify downstream processing by avoiding co-substrates and co-products. hw.ac.ukacs.orgpnas.orgrsc.org

Precursor Utilization and Metabolic Engineering Strategies

De novo fatty acid synthesis is the process by which cells build fatty acids from simple precursors, primarily acetyl-CoA. youtube.comwikipedia.orgnih.gov In engineered microbes, this pathway can be harnessed to produce the required fatty acid backbone internally from a simple carbon source like glucose. nih.gov The synthesized fatty acid, for instance, decanoyl-ACP, can then be released as a free fatty acid and subsequently hydroxylated by an introduced P450 enzyme to yield the final product. nih.gov This integrated approach was used to produce 10-hydroxy-2-decenoic acid in E. coli, where the entire pathway from glucose to the final hydroxylated product was constructed within the cell. nih.govnih.gov

Alternatively, a more direct approach is whole-cell biotransformation, where a specific precursor fatty acid is supplied externally to the culture medium. The microbial cells, acting as biocatalysts, take up the precursor and convert it into the desired hydroxylated product. The ω-1 hydroxylation of undecanoic acid to this compound by E. coli expressing CYP147G1 is a prime example of this strategy. rsc.org This method bypasses the complexities of engineering the de novo synthesis pathway and can lead to high conversion efficiencies, provided the precursor is readily available and can be transported into the cell. snu.ac.kr Other substrates like stearic acid and decanoic acid can also be hydroxylated by various P450 systems to produce their corresponding hydroxy fatty acids. nih.govnih.gov

The table below provides examples of precursor utilization for producing hydroxy fatty acids.

Table 2: Precursor Utilization in Hydroxy Fatty Acid Synthesis| Precursor Substrate | Enzyme System | Product | Production Strategy | Reference |

|---|---|---|---|---|

| Undecanoic Acid | CYP147G1 / Fdx3 | This compound | Whole-cell biotransformation | rsc.org |

| Decanoic Acid | Engineered pathway with CYP | 10-hydroxy-2-decenoic acid | Whole-cell biotransformation | nih.gov |

| Glucose | De novo synthesis + CYP153AMaq mutant | 10-hydroxy-2-decenoic acid | De novo synthesis | nih.gov |

| Oleic Acid | Oleate Hydratase | 10-hydroxystearic acid | Whole-cell biotransformation | snu.ac.krmdpi.com |

| Stearic Acid | Engineered P450 peroxygenase | ω-1/ω-2/ω-3 hydroxystearic acids | Enzymatic conversion | nih.gov |

Beta-Oxidation Pathway Modification for Chain Shortening and Hydroxylation

The biosynthesis of specific medium-chain hydroxy fatty acids, such as this compound, often leverages the modification of the β-oxidation cycle. This metabolic pathway is naturally responsible for breaking down fatty acids into two-carbon acetyl-CoA units. mdpi.com By strategically engineering this pathway, it can be repurposed for controlled chain shortening of longer fatty acids, coupled with hydroxylation to yield the desired product.

A common strategy involves using a precursor fatty acid that is longer than the target molecule. For instance, the transformation of ricinoleic acid (a C18 hydroxy fatty acid) can be directed through a limited number of β-oxidation cycles to produce shorter-chain hydroxy acids. mdpi.com In a typical β-oxidation cycle, a fatty acyl-CoA is shortened by two carbon atoms. mdpi.com To produce a C11 acid from a longer precursor, the process must be precisely controlled and terminated.

In engineered microorganisms like Escherichia coli, genes in the β-oxidation pathway can be deleted or modified. For example, to produce a precursor for a C10 hydroxylated acid, the native β-oxidation pathway was modified to convert decanoic acid into trans-2-decenoic acid. sciepublish.comnih.gov This demonstrates the feasibility of using a modified β-oxidation pathway to generate specific unsaturated intermediates. These intermediates can then be hydroxylated by a suitable enzyme to produce the final hydroxy fatty acid. For the synthesis of this compound, this would involve the terminal (ω-1) hydroxylation of undecanoic acid. rsc.org The process requires the expression of terminal hydroxylases, such as specific cytochrome P450 enzymes, within a host organism whose β-oxidation pathway has been adapted.

Optimization of Biotransformation Conditions and Enzyme Activity

Optimizing the conditions of the biotransformation process is critical for maximizing the yield and efficiency of this compound production. This involves fine-tuning various reaction parameters and enhancing the performance of the biocatalysts.

Key parameters that are typically optimized include substrate concentration, pH, temperature, and cell density. nih.govpsu.edu For example, in whole-cell biotransformations, increasing the cell density can lead to higher volumetric productivity. rsc.org One study achieved a final product concentration of 53 mM by using a high cell density of 20 grams of dry cells per liter. rsc.org However, high concentrations of some fatty acid substrates can negatively affect cell membranes and enzyme activity. nih.gov To mitigate this, strategies such as cell permeabilization using agents like Tween-80 or Triton X-100 can be employed to improve substrate uptake and product export, leading to higher conversion rates. nih.govnih.gov

Enzyme activity is another major focus of optimization. This can involve increasing the expression levels of key enzymes in the biosynthetic pathway. The expression of fatty acid transporters like FadL in the cell membrane has been shown to significantly affect the whole-cell biotransformation rate of long-chain fatty acids. sciepublish.com However, balancing the expression of multiple enzymes in a pathway is crucial, as overexpression of one enzyme can negatively impact others. sciepublish.com Furthermore, ensuring an adequate supply of cofactors, such as NAD(P)H for hydroxylase enzymes, is essential. This can be achieved by co-expressing cofactor regeneration systems. nih.gov Computational methods are also being developed to predict which enzyme activities should be modified to increase the production of a target chemical. plos.org

Table 1: Factors for Optimization in Biotransformation

| Parameter | Description | Example Strategies |

|---|---|---|

| Substrate Concentration | The amount of starting material (e.g., undecanoic acid) in the reaction. | Gradual feeding to avoid toxicity; optimizing initial concentration. nih.gov |

| Cell Density | The concentration of microbial cells (biocatalyst) in the reactor. | High-density cultivation to increase volumetric productivity. rsc.org |

| Temperature | The reaction temperature, which affects enzyme activity and stability. | Determining the optimal temperature for the specific enzymes used. nih.gov |

| pH | The acidity or alkalinity of the reaction medium. | Maintaining the optimal pH for enzyme function using buffers. nih.govpsu.edu |

| Cell Permeability | The ability of the substrate and product to cross the cell membrane. | Use of surfactants (e.g., Tween 80, Triton X-100) or solvents. nih.govnih.gov |

| Cofactor Regeneration | The continuous supply of essential cofactors like NAD(P)H for enzymes. | Co-expression of enzymes like glucose dehydrogenase to regenerate NADPH. nih.gov |

| Product Toxicity | Inhibition of cell growth or enzyme activity by the final product. | In-situ product removal using adsorbent resins. sciepublish.com |

Identification and Characterization of Novel Biosynthetic Enzymes

The discovery and engineering of novel enzymes are fundamental to developing efficient biosynthetic routes for this compound. The key enzymatic step is the regiospecific hydroxylation of the undecanoic acid carbon chain at the C-10 position (the ω-1 position).

Cytochrome P450 (CYP) monooxygenases are a major class of enzymes capable of performing this selective hydroxylation. rsc.org A notable example is the identification and characterization of CYP147G1 from the bacterium Mycobacterium marinum. rsc.org This enzyme, when supplied with electrons from its partner proteins—a ferredoxin reductase (FdR1) and a ferredoxin (Fdx3)—was shown to effectively catalyze the ω-1 hydroxylation of undecanoic acid to produce this compound. rsc.org

The search for new enzymes often begins with genome mining and sequence homology searches. sciepublish.comijournals.cn Scientists can screen databases for genes predicted to encode enzymes with the desired function, such as P450s or Baeyer-Villiger monooxygenases (BVMOs). sciepublish.com Once candidate enzymes are identified, they are expressed in a host organism like E. coli and characterized to determine their substrate specificity, catalytic activity, and regioselectivity. sciepublish.com

Furthermore, once a suitable enzyme is found, its properties can often be improved through protein engineering techniques like directed evolution. nih.gov For instance, researchers designed a de novo biosynthetic pathway for 10-hydroxy-2-decenoic acid (a related compound) in E. coli. nih.gov They employed a bacterial P450 enzyme and subsequently used redox partner engineering and directed evolution to create a mutant enzyme with significantly improved production capabilities. nih.gov These strategies of discovering, characterizing, and engineering enzymes are crucial for creating economically viable and sustainable methods for producing this compound and other valuable chemicals. rsc.orgnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 10-hydroxy-2-decenoic acid |

| 11-hydroxyundec-9-enoic acid |

| 1,11-undecanedioic acid |

| Acetyl-CoA |

| Decanoic acid |

| Ricinoleic acid |

| trans-2-decenoic acid |

| Undecanoic acid |

Chemical and Chemo Enzymatic Synthesis Methodologies

Total Synthesis Approaches for 10-Hydroxyundecanoic Acid

Total synthesis provides reliable and scalable methods for producing this compound from various chemical precursors. These routes are often characterized by multiple reaction steps, involving the transformation of functional groups and the construction of the carbon backbone.

The synthesis of this compound has been successfully achieved from several key starting materials.

From 10-Undecenoic Acid: A common and commercially available starting material, 10-undecenoic acid, can be converted to its 10-hydroxy derivative through various chemical transformations. mdpi.com One established method involves the hydroboration of the terminal alkene, which introduces a hydroxyl group at the C10 position. acs.org The first total synthesis of related compounds like 11-amino-10-hydroxyundecanoic acid has also been accomplished starting from 10-undecenoic acid, utilizing key steps such as epoxidation and regioselective azidolysis.

From 10-Undecynoic Acid: An alternative precursor is 10-undecynoic acid. A notable synthesis involves a one-pot reaction using a combination of catalysts to achieve the hydration of the terminal alkyne. In a specific example, 10-undecynoic acid was treated with a catalytic system comprising Au(IPr)Cl, AgO2CCF3, and Shvo's catalyst in a water and isopropyl alcohol mixture, yielding the desired this compound in an 82% yield. acs.org This method highlights a direct route from an alkyne to the secondary alcohol.

From Suberic Acid / 1,8-Octanediol (B150283): While suberic acid (a C8 dicarboxylic acid) and 1,8-octanediol (a C8 diol) are important chemical building blocks, their use as direct starting materials for the total synthesis of this compound is not prominently documented in scientific literature. Such a conversion would necessitate a complex three-carbon chain extension. Instead, these molecules are more commonly cited as monomers or co-monomers in polymerization reactions. For instance, suberic acid can be used in enzymatic polycondensation reactions to create polyesters. sci-hub.box Similarly, 1,8-octanediol is frequently employed as a diol monomer in lipase-catalyzed polyesterification with various diacids. nih.govmdpi.com

| Precursor | Key Reagents/Catalysts | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 10-Undecynoic acid | Au(IPr)Cl, AgO2CCF3, Shvo's catalyst, H2O/IPA | This compound | 82% | acs.org |

| 10-Undecenoic acid | Epoxidation, Regioselective Azidolysis | 11-Amino-10-hydroxyundecanoic acid | N/A |

Achieving stereocontrol is crucial for producing enantiomerically pure hydroxy fatty acids, which can have specific biological activities or serve as chiral synthons. Both biocatalytic and chemical methods have been developed for this purpose.

A significant achievement in this area is the regio- and stereoselective biocatalytic hydration of (Z)-undec-9-enoic acid, which yields (S)-10-hydroxyundecanoic acid. This transformation is catalyzed by oleate (B1233923) hydratase enzymes. Another approach involves the asymmetric synthesis of various hydroxy fatty acids using organocatalysis to create chiral terminal epoxides, which are then converted to the desired chiral secondary alcohols. sciepublish.com Furthermore, light-activated hybrid P450 BM3 enzymes have been used for the highly selective hydroxylation of 10-undecenoic acid, producing (R)-9-hydroxy-10-undecenoic acid with a high enantiomeric excess. qu.edu.qa

Green Chemistry Principles in Synthesis

The principles of green chemistry, which promote the use of sustainable, efficient, and non-hazardous processes, are increasingly being applied to the synthesis of this compound. Current time information in Bangalore, IN. This involves utilizing renewable resources and developing environmentally benign catalytic systems.

A major focus of green synthesis is the use of renewable feedstocks to reduce reliance on petrochemicals. Castor oil, a readily available plant oil, is a key sustainable resource. Its primary component, ricinoleic acid, serves as a precursor for the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and its corresponding dicarboxylic acid, 1,11-undecanedioic acid. This approach leverages a natural, renewable starting material. Additionally, waste cooking oils are being explored as a low-cost and sustainable feedstock for producing various hydroxy fatty acids through biocatalytic hydration.

Eco-friendly reaction conditions are also a priority. One example is the oxidation of ω-hydroxycarboxylic acids to their corresponding α,ω-dicarboxylic acids using a cost-effective and environmentally conscious system of ferric chloride (FeCl₃) in aqueous sodium hypochlorite. mdpi.com

Cascade reactions, where multiple reaction steps occur in a single pot, epitomize the efficiency principle of green chemistry. These cascades can combine biocatalysts with chemical catalysts or involve multiple enzymes.

A practical chemo-enzymatic cascade has been developed to produce 11-hydroxyundecanoic acid from ricinoleic acid. This process can be extended through further chemical transformations to yield derivatives like 1,11-undecanedioic acid. Multi-enzyme cascades within engineered whole-cell biocatalysts have also been designed for this purpose. For example, a one-pot system using engineered E. coli can convert ricinoleic acid into high concentrations of 11-hydroxyundecanoic acid. These integrated processes avoid the costly and wasteful isolation of intermediates, streamlining the synthesis.

Enzymes are powerful tools in green synthesis due to their high selectivity and ability to function under mild conditions.

Lipases: These enzymes are widely used in esterification and polymerization reactions. Lipases from Candida rugosa and other microbial sources have been used to catalyze the condensation polymerization of 10-hydroxyundecanoic and 11-hydroxyundecanoic acid to produce high-molecular-weight polyesters. mdpi.com In the polymerization of racemic this compound, lipases can exhibit stereoselectivity, favoring one enantiomer and resulting in an optically active polymer. sci-hub.box Lipases are defined as carboxylesterases that catalyze the hydrolysis and synthesis of long-chain fatty acids (≥10 carbons).

Unspecific Peroxygenases (UPOs): UPOs represent a promising class of heme-thiolate enzymes for the selective oxyfunctionalization of C-H bonds. They can hydroxylate fatty acids at various positions. However, a common challenge with UPOs is the overoxidation of the desired hydroxy fatty acid to the corresponding keto acid. To address this, a bienzymatic cascade reaction has been developed, coupling the UPO-catalyzed hydroxylation with a second reaction where an alcohol dehydrogenase reduces the unwanted keto acid back to the hydroxy acid.

| Enzyme Type | Source Organism (Example) | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Lipase | Candida rugosa | Polycondensation | Synthesized high molecular weight (~22,000 Da) polyesters from 11-hydroxyundecanoic acid. | mdpi.com |

| Lipase | Candida cylindracea | Stereoselective Polymerization | Polymerization of racemic this compound showed enrichment of the (S)-enantiomer. | sci-hub.box |

| Unspecific Peroxygenase (UPO) | Fungi (e.g., Agrocybe aegerita) | C-H Hydroxylation | Can selectively hydroxylate fatty acids but may lead to overoxidation to keto acids. | |

| Oleate Hydratase | Elizabethkingia meningoseptica | Hydration | Catalyzes stereoselective addition of water to (Z)-undec-9-enoic acid to form (S)-10-hydroxyundecanoic acid. |

Purification and Yield Optimization in Synthetic Processes

The efficient synthesis of this compound relies heavily on effective purification strategies and the optimization of reaction parameters to maximize product yield. Research has explored various methods to isolate the target compound from reaction mixtures and enhance the productivity of both chemical and enzymatic pathways.

Purification Techniques

Following synthesis, this compound is typically isolated and purified using standard laboratory techniques. The choice of method depends on the scale of the reaction and the nature of the impurities present.

Chromatography: Column chromatography using silica (B1680970) gel is a frequently employed method for the purification of this compound and its derivatives. acs.orgrsc.org For instance, after the synthesis of related hydroxy fatty acids, flash column chromatography with a solvent system like ethyl acetate (B1210297) in petroleum spirits can effectively separate the product from residual starting materials and byproducts. rsc.org For analytical purposes and potentially for purification, High-Performance Liquid Chromatography (HPLC) has been utilized, for example, in the quantitative analysis of similar unsaturated hydroxy fatty acids. nih.gov In some biotechnological production methods, preparative reversed-phase column chromatography is part of the purification protocol. nih.gov

Recrystallization: Recrystallization is another common and effective method for purifying solid hydroxy acids. Following the synthesis of related dicarboxylic acids, recrystallization from a solvent mixture such as ethyl acetate-hexane has been shown to yield the pure product. sciepublish.comnih.gov This technique is particularly useful for removing minor impurities and obtaining a highly crystalline final product.

Extraction and Precipitation: In chemo-enzymatic and biotechnological routes, initial purification often involves solvent extraction and precipitation. For example, in a method for producing (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxyundecanoic acid, the process involved separating the monomers from the reaction media via acidic precipitation, followed by solvent extraction. nih.gov The crude product can then be subjected to further chromatographic purification.

Yield Optimization

Maximizing the yield of this compound is a critical aspect of its synthesis, involving the fine-tuning of reaction conditions, catalyst selection, and, in biocatalytic processes, the engineering of microbial systems.

In a notable chemical synthesis, this compound was produced from 10-undecynoic acid with a yield of 82%. This was achieved using a gold(I) catalyst in combination with a silver co-catalyst and Shvo's catalyst in a water and isopropyl alcohol mixture. acs.org

Optimization of reaction conditions is paramount. In a study on the synthesis of the closely related 10-hydroxydecanoic acid from castor oil, researchers systematically investigated solvent systems, reaction time, and the type and amount of base to maximize the yield. The optimal conditions were identified as using a mixed solvent system of o-cresol (B1677501) and sec-octyl alcohol, with sodium hydroxide (B78521) as the base, a reaction time of 300 minutes, and a temperature of 180-200 °C, which resulted in a 71% yield. researchgate.net

The table below summarizes the optimized reaction conditions for the synthesis of 10-hydroxydecanoic acid from castor oil.

| Parameter | Optimized Condition |

| Solvent System (v/v) | o-cresol and sec-octyl alcohol (2.8:1) |

| Base | Sodium Hydroxide (NaOH) |

| Reaction Time | 300 minutes |

| Reaction Temperature | 180-200 °C |

| Reported Yield | 71% |

| Data derived from a study on the synthesis of 10-hydroxydecanoic acid. researchgate.net |

In whole-cell biocatalysis systems using recombinant E. coli, yield enhancement strategies can include increasing cell permeability to facilitate substrate transport and product export, thereby reducing potential toxic effects on the host cells. nih.gov

Furthermore, the yield of subsequent reactions, such as the oxidation of the terminal hydroxyl group to form a dicarboxylic acid, has been extensively optimized. The table below illustrates how the choice of catalyst and solvent system impacts the yield of 1,11-undecanedioic acid from 11-hydroxyundecanoic acid, a process relevant to the derivatization of this compound.

| Catalyst System | Solvent | Temperature / Time | Yield (%) |

| NiCl₂ (5 mol%), NaOCl | H₂O / Dichloromethane | 0 °C/2 h → rt/2 h | 94 |

| NiCl₂ (5 mol%), NaOCl | H₂O / Acetonitrile (B52724) | 0 °C/2 h → rt/2 h | 94 |

| NiCl₂ (5 mol%), NaOCl | H₂O / Tetrahydrofuran | 0 °C/2 h → rt/2 h | 90 |

| NiCl₂ (5 mol%), NaOCl | H₂O | 0 °C/2 h → rt/2 h | 85 |

| Data derived from oxidation studies of 11-hydroxyundecanoic acid. nih.govmdpi.com |

These findings demonstrate that careful selection of purification methods and rigorous optimization of synthetic parameters are essential for the successful and efficient production of this compound and its derivatives.

Biological Activities and Mechanistic Investigations

Cellular and Molecular Mechanisms of Action

Immunomodulatory Effects and Signaling Pathway Interventions

There is no specific information available in the searched scientific literature regarding the immunomodulatory effects of 10-Hydroxyundecanoic acid, including its potential interactions with nitric oxide production, TLR4 binding, or the Interferon Regulatory Factor-1 signaling pathway.

Anti-tumor and Cytotoxic Activities in In Vitro Models

No studies were found that specifically investigate the anti-tumor and cytotoxic activities of this compound in in vitro models.

Information regarding the induction of apoptosis and cell cycle arrest by this compound, or its effects on proteins such as Caspase-3, Bax, miR-34a, and Bcl-2, is not available in the current body of scientific literature.

The scientific literature lacks data on the modulation of signaling pathways such as MAPK, STAT3, NF-κB, and TGF-β1 by this compound.

Antimicrobial Properties Against Pathogenic Microorganisms

While other hydroxy fatty acids have demonstrated antimicrobial effects, no specific studies detailing the antimicrobial properties of this compound against pathogens like Staphylococcus aureus or E. coli were identified.

Antioxidant and Anti-inflammatory Mechanisms

Specific research detailing the antioxidant and anti-inflammatory mechanisms of this compound is not present in the available scientific literature.

Neurotrophic and Neurogenesis-Promoting Actions (e.g., Glial Cell-Derived Neurotrophic Factor, Neuron Generation)

Research into the neurotrophic properties of royal jelly components has highlighted the potential of its unique fatty acids. Specifically, 10-HDA has been shown to stimulate the central nervous system by activating glial cell-derived neurotrophic factor (GDNF). csic.es GDNF is a crucial protein that supports the survival and function of neurons. nih.govfrontiersin.org The activity of 10-HDA is reported to increase the generation of neurons, a process known as neurogenesis, and to promote the differentiation of brain cells from neural stem cells. csic.esqu.edu.qa

Studies suggest that 10-HDA enhances neurogenesis while concurrently decreasing the production of glial cells from neural stem/progenitor cells. qu.edu.qa The mechanism is thought to involve the replication of effects similar to those of brain-derived neurotrophic factor (BDNF). qu.edu.qa Neurons exposed to 10-HDA have been observed to grow larger and form more synaptic connections. qu.edu.qa These neurotrophin-like effects are considered responsible for the neurogenesis, neurite outgrowth, and neuroprotective properties attributed to compounds like 10-HDA. qu.edu.qa

Estrogenic Activity Research in Non-Human Models (e.g., Estrogen Receptor Activation, Murine Macrophages)

Certain fatty acids within royal jelly, including 10-HDAA, have been investigated for their estrogenic properties. mdpi.comnih.gov Studies have indicated that these compounds may be responsible for the estrogenic activities associated with royal jelly. nih.gov Research using a luciferase reporter gene assay demonstrated that compounds including 10-HDAA and 10-HDA activated the estrogen receptor (ER). nih.gov The estrogenic effects are believed to be mediated through the two nuclear estrogen receptors, ERα and ERβ. nih.govfrontiersin.org

In the context of immune cell function, 10-HDAA has been noted to exhibit anti-inflammatory properties in murine macrophages. sigmaaldrich.com It has been shown to inhibit pro-inflammatory mediators. qu.edu.qa While estrogens are known to modulate macrophage function, often through ERα, direct studies linking the estrogenic activity of 10-HDAA to macrophage function are part of a broader area of research. nih.govnih.gov For instance, ERα deficiency in murine macrophages was found to increase the secretion of tumor necrosis factor-alpha (TNF-α) in response to microbial stimuli, indicating a modulatory role for this receptor in macrophage activity. nih.gov

Role in Organismal Metabolism and Physiology (Non-Human)

The metabolic and physiological impacts of 10-hydroxy fatty acids have been explored in various non-human systems, from insects to mammalian models of disease.

Contribution to Lipid Metabolism in Invertebrate Systems (e.g., Apis mellifera)

In the honeybee, Apis mellifera, lipids are crucial components of royal jelly, which is synthesized in the mandibular glands of nurse bees. nih.gov This lipid fraction is primarily composed of free fatty acids, with 10-HDA and 10-HDAA being the two most abundant. nih.govresearchgate.net 10-HDA can constitute up to 70% of the fatty acid profile in royal jelly. nih.gov The biosynthesis of these fatty acids is a key metabolic process. Isotope labeling studies have shown that 10-HDA is synthesized from stearic acid through hydroxylation and subsequent chain-shortening via β-oxidation. nih.gov Research has also demonstrated that supplementing the diet of Apis mellifera ligustica with oleic acid can enhance the biosynthesis of 10-HDA in the mandibular gland, a process accompanied by significant remodeling of triacylglycerols (TAGs). nih.gov

Impact on Bone Metabolism in Animal Models (e.g., Ovariectomized Rats)

The potential effects of royal jelly and its constituent fatty acids on bone health have been studied, particularly in models mimicking postmenopausal bone loss. The ovariectomized (OVX) rat is a standard animal model for this purpose, as the removal of ovaries induces estrogen deficiency and subsequent bone loss. mdpi.comnih.govrdd.edu.iqsemanticscholar.orgnih.gov

A pilot study investigated the specific effects of 10-HDAA on bone metabolism in ovariectomized Wistar rats. mdpi.com In this model, while ovariectomy successfully induced a significant decrease in femoral bone mineral density, the administration of 10-HDAA in the diet did not ameliorate this bone loss. mdpi.com Furthermore, the study reported that the administration of 10-HDAA, as well as 10-HDA, led to a diminishment of femur bone stiffness in the ovariectomized rats. mdpi.com These findings suggest that the beneficial effects of whole royal jelly on bone may not be attributable to these fatty acids alone, but could arise from synergistic actions with other components. mdpi.com

Table 1: Effects of 10-Hydroxydecanoic Acid (10-HDAA) on Bone Parameters in Ovariectomized Rats

| Parameter | Observation in Ovariectomized (OVX) Rats Treated with 10-HDAA | Reference |

|---|---|---|

| Femoral Bone Mineral Density | Did not ameliorate bone loss compared to untreated OVX group. | mdpi.com |

| Femur Bone Stiffness | Diminished compared to untreated OVX group. | mdpi.com |

| Uterus Weight | No significant difference compared to untreated OVX group. | mdpi.com |

Potential as a Metabolic Adjuster in Disease Research Models

The concept of using specific nutrients as "metabolic adjusters" is an area of growing interest in disease research. 10-HDA has been investigated for such properties, particularly in the context of metabolic syndrome and its link to neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Metabolic syndrome encompasses conditions like insulin (B600854) resistance, which is a significant risk factor for Alzheimer's disease. mdpi.comnih.gov

Research suggests that 10-HDA may act as a metabolic adjuster by improving insulin sensitivity through the upregulation of the PI3K/Akt pathway in the liver. mdpi.com In addition to its role in glucose metabolism, 10-HDA has been found to potentially protect vascular smooth-muscle cells from damage by adjusting energy and protein metabolism. mdpi.com These multi-targeted actions highlight its potential as a beneficial nutritional intervention for conditions involving interconnected metabolic dysfunctions. mdpi.comnih.gov

Table 2: Investigated Metabolic Adjusting Properties of 10-Hydroxy-2-decenoic Acid (10-HDA)

| Metabolic Target/Process | Reported Effect of 10-HDA | Reference |

|---|---|---|

| Glucose Metabolism / Insulin Sensitivity | Increases insulin sensitivity by upregulating the PI3K/Akt pathway. | mdpi.com |

| Energy & Protein Metabolism | Adjusts energy and protein metabolism in damaged vascular smooth-muscle cells. | mdpi.com |

| Neuroinflammation | Demonstrates anti-neuroinflammatory properties. | mdpi.comnih.gov |

| Neurogenesis | Shows neurogenesis-promoting properties. | mdpi.comnih.gov |

Structure-Activity Relationship Studies for Biological Potency

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental in pharmacology and medicinal chemistry. While direct SAR studies on the biological potency of this compound are not extensively documented in the reviewed literature, its role as a synthetic building block provides indirect relevance to the field.

This compound has been utilized in the stereospecific synthesis of complex molecules, such as prodiginine analogues, for the purpose of conducting SAR studies on their antimalarial activity. acs.orgsemanticscholar.org In these syntheses, the 11-carbon chain and hydroxyl group of this compound are incorporated into a larger final structure, whose biological effects are then tested. acs.org This demonstrates the utility of this compound as a precursor for generating libraries of compounds for SAR analysis. acs.org

Separately, interest has been shown in the SAR of the related C10 compound, 10-hydroxydecanoic acid, in relation to its various biological activities. vulcanchem.com The unique positioning of the hydroxyl group in these medium-chain fatty acids is a key feature influencing their interactions with biological targets. pubcompare.ai

Derivatization and Functionalization for Advanced Research Applications

Synthesis of Chemically Modified Analogs

The strategic modification of 10-hydroxyundecanoic acid's functional groups allows for the creation of novel molecules with specific properties. These reactions include the introduction of amino groups, formation of esters and cyclic lactones, and conversion to dicarboxylic or aminocarboxylic acids, expanding its utility as a chemical building block.

The synthesis of derivatives containing both amino and hydroxyl functionalities can be achieved through various organic reactions. One common strategy involves using amino acids as linkers or spacers to conjugate this compound with other molecules. For instance, coupling reactions can be employed where the carboxylic acid group of this compound reacts with the amino group of an amino acid. This can be followed by further conjugation with another molecule, creating complex bio-conjugates. A typical two-step reaction sequence involves activating the carboxylic acid (e.g., by converting it to an acyl chloride with oxalyl chloride) followed by reaction with an amino acid and subsequent coupling to a target molecule under conditions like the Steglich esterification ucl.ac.uk. This approach yields amide-linked derivatives with tailored biological or chemical properties.

The presence of both a hydroxyl and a carboxylic acid group within the same molecule allows this compound to undergo intramolecular esterification, also known as lactonization, to form a cyclic ester or lactone tutorchase.com. This cyclization is a condensation reaction that typically requires heat and may be facilitated by an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the molecule's own hydroxyl group tutorchase.comyoutube.com. The process results in the formation of a macrocyclic lactone, a structure found in many natural and synthetic compounds.

Furthermore, this compound can undergo intermolecular esterification with other alcohols to form various ester products. These reactions are fundamental in organic synthesis for creating molecules with specific functionalities and for protecting the carboxylic acid group during other chemical transformations.

The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid, converting the molecule into a C11 α,ω-dicarboxylic acid, specifically undecanedioic acid. This transformation is significant as dicarboxylic acids are important monomers for the production of polyamides and polyesters. Biocatalytic methods have proven highly effective for this conversion. Engineered biocatalyst systems, utilizing enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, can achieve high molar conversions of ω-hydroxycarboxylic acids to their corresponding α,ω-dicarboxylic acids researchgate.net. For example, ω-hydroxyundecanoic acid can be oxidized into α,ω-undecanedioic acid by the alcohol dehydrogenase (AlkJ) from P. putida GPo1 researchgate.net. Chemo-enzymatic pathways have also been developed where 11-hydroxyundecanoic acid, as an intermediate derived from ricinoleic acid, is oxidized to 1,11-undecanedioic acid under mild conditions rsc.org.

| Conversion Method | Enzymes/Catalysts | Product | Molar Conversion |

| Biocatalysis | Micrococcus luteus alcohol dehydrogenase, Archangium violaceum aldehyde dehydrogenase | α,ω-Undecanedioic acid | 97% |

| Biotransformation | Alcohol dehydrogenase (AlkJ) from P. putida GPo1 | α,ω-Undecanedioic acid | - |

| Chemo-enzymatic | Oxidation of intermediate from ricinoleic acid | 1,11-Undecanedioic acid | 65% (chemical step) |

Table 1: Summary of methods for converting ω-hydroxycarboxylic acids to α,ω-dicarboxylic acids.

This compound serves as a potential precursor for 11-aminoundecanoic acid, a key monomer for the high-performance bio-based polymer, Nylon-11. The industrial synthesis of 11-aminoundecanoic acid typically starts from castor oil, proceeding through intermediates like 10-undecenoic acid and 11-bromoundecanoic acid oecd.orgwikipedia.org. The final step involves the conversion of the terminal bromo group to an amino group wikipedia.org.

Alternatively, biocatalytic routes offer a more direct conversion pathway. The terminal hydroxyl group of an ω-hydroxyundecanoic acid can be converted to an amino group through a tandem enzymatic reaction. This involves an initial oxidation of the alcohol to an aldehyde by an alcohol dehydrogenase, followed by amination catalyzed by a ω-transaminase researchgate.net. This chemo-enzymatic approach represents a promising green chemistry route to valuable aminocarboxylic acids.

Application in Polymer Science and Materials Research

The unique structure of this compound makes it an ideal bio-based monomer for creating sustainable polymers. Its long aliphatic chain and terminal reactive groups are leveraged to synthesize polyesters and polyhydroxyalkanoates with desirable properties for a range of material applications.

As an AB-type monomer, this compound can undergo self-polycondensation to form high molecular weight polyesters sigmaaldrich.com. The resulting polymers are part of the broader family of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible aliphatic polyesters. The long methylene (B1212753) chain (-(CH₂)₉-) in the monomer unit imparts flexibility, hydrophobicity, and a lower melting point compared to shorter-chain PHAs.

Research has demonstrated the utility of similar long-chain hydroxy acids as co-monomers to enhance the properties of other bio-based polymers. For example, copolyesters of lactic acid and 10-hydroxydecanoic acid have been synthesized, showing that the incorporation of the long-chain hydroxy acid unit improves thermal stability and significantly increases ductility mdpi.commdpi.com. The breaking elongation of these copolymers can be dramatically increased with a higher composition of the hydroxydecanoate unit mdpi.com. These findings suggest that this compound can be used as a co-monomer to tailor the mechanical properties of polyesters like polylactic acid (PLA), transforming them from rigid materials into more flexible thermoplastics or elastomers suitable for biomedical and industrial applications researchgate.net.

| Copolymer System | Monomers | Key Property Enhancements |

| Poly(lactic acid-co-10-hydroxy decanoate) | Lactic Acid, 10-Hydroxydecanoic Acid | Excellent thermal stability, high ductility, increased breaking elongation, good biocompatibility. |

| Hydroxyl-functionalized aliphatic polyesters | 10,11-epoxyundecanoic acid (derived from 10-undecenoic acid) | Biodegradable, functionalizable hydroxyl side groups. |

Table 2: Examples of polymers developed from 10-hydroxyalkanoic acid and related monomers.

The development of such bio-based polyesters is a critical area of research, driven by the need for sustainable alternatives to petroleum-based plastics and the demand for advanced materials with tunable properties for applications ranging from packaging to medical devices semanticscholar.org.

Enzymatic Polymerization and Controlled Polymer Architecture

Enzymatic polymerization has emerged as a green and highly selective alternative to traditional chemical catalysis for polyester synthesis. mdpi.com Lipases, in particular, are effective catalysts for the polycondensation of hydroxy acids like this compound. mdpi.comwur.nl This biocatalytic approach allows for the synthesis of polyesters under mild conditions, often yielding polymers with controlled molecular weights and defined structures. wur.nl

The enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid, a close structural analog, has been successfully demonstrated using lipase from Candida cylindracea. kpi.ua In one study, this reaction, carried out in hexane at 55°C, produced a polyester with a weight-average molecular weight (Mw) of 22,430 after seven days, with some reactions achieving molecular weights up to 35,000. kpi.ua The process involves the initial formation of oligomers, which then condense to generate higher molecular weight polyesters. kpi.ua

Various lipases have been shown to catalyze such reactions, including those from Candida antarctica (CALB), Rhizomucor miehei, and Pseudomonas cepacia. mdpi.comnih.gov The choice of enzyme and reaction conditions, such as solvent and temperature, can be optimized to control the polymerization process. nih.gov For instance, the oligomerization of 10,16-dihydroxyhexadecanoic acid, another hydroxy acid, yielded linear polyesters with an Mw of 814 Da when catalyzed by lipases in solvents like toluene. nih.gov These enzymatic methods are advantageous for creating polymers with specific end-group functionalities, as they avoid the side reactions often associated with chemical catalysts. kpi.ua

| Monomer | Enzyme | Solvent | Temperature (°C) | Resulting Molecular Weight (Mw) | Reference |

|---|---|---|---|---|---|

| 11-Hydroxyundecanoic acid | Candida cylindracea lipase | Hexane | 55 | 22,430 Da (up to 35,000 Da) | kpi.ua |

| 10,16-Dihydroxyhexadecanoic acid | Candida antarctica lipase B (CAL-B) | Toluene | 60 | 814 Da | nih.gov |

| Glycerol and Dicarboxylic Acids | Candida antarctica lipase (CAL) | Dioxane, THF | 30 | 1,704 - 2,110 Da | mdpi.com |

Functionalization for Hydrogel Research and Biomaterial Development

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are extensively researched for biomedical applications such as tissue engineering and drug delivery. researchgate.netmdpi.com The functional groups of this compound can be modified to create precursors for hydrogel synthesis.

A common strategy involves functionalizing the terminal hydroxyl or carboxyl groups with reactive moieties that can undergo crosslinking. nih.gov For example, the hydroxyl group can be reacted with methacrylic anhydride to introduce a polymerizable methacrylate group. nih.gov These functionalized monomers or the resulting polymers can then be crosslinked into a hydrogel network via methods like photopolymerization, which uses light and a photoinitiator to trigger the reaction. nih.gov Another approach is radical polymerization, where an initiator generates free radicals to link the modified polymer chains. nih.govnih.gov

The development of hydrogels from derivatives of similar fatty acids, such as 10-undecenoic acid, has been demonstrated. In one study, 10-undecenoic acid was grafted onto hyaluronic acid to create an amphiphilic polymer. nih.gov This modified biopolymer could then be crosslinked through radical polymerization to form hydrogels, showcasing a viable pathway for creating biomaterials from functionalized fatty acids. nih.gov The ability to control the degree of substitution and crosslinking density allows for the tuning of hydrogel properties, including swelling behavior, mechanical strength, and degradation rate, to suit specific biomedical applications. researchgate.netnih.gov

Investigation of Thermoplastic Elastomers and Polyamides from Derivatives

Derivatives of this compound serve as valuable building blocks for high-performance polymers like thermoplastic elastomers (TPEs) and polyamides.

Thermoplastic Elastomers (TPEs) are materials that combine the processing capabilities of thermoplastics with the elasticity of rubbers. google.com A common strategy for creating TPEs is to synthesize block copolymers containing both a rigid, crystalline "hard" segment and a flexible, amorphous "soft" segment. Polyesters derived from the polymerization of this compound are excellent candidates for the soft segment due to their low glass transition temperatures. These flexible polyester blocks can be linked with hard segments, such as poly(L-lactide) (PLA), to create biodegradable TPEs. researchgate.netnih.gov This approach has been used with similar bio-based diacids to produce TPEs with high elongation at break, a desirable property for elastomeric materials. researchgate.net

Polyamides are a class of polymers characterized by the repeating amide linkages in their backbone. researchgate.net To be incorporated into a polyamide, this compound must first be chemically modified to contain two amine or two carboxylic acid groups. For example, the terminal hydroxyl group can be converted to an amine, and the carboxylic acid can be activated to form a diamine monomer. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, creating a C11-dicarboxylic acid. These resulting monomers can then undergo polycondensation reactions with complementary dicarboxylic acids or diamines to form high-aliphatic-content polyamides. researchgate.netusm.edu The synthesis can be performed in bulk at high temperatures (e.g., 215°C) or through other methods like interfacial polymerization to produce the final polymer. usm.edublogspot.com

Conjugation with Peptides and Other Biomolecules for Functional Materials

The conjugation of fatty acids to peptides and other biomolecules is a powerful strategy for creating functional materials with enhanced properties for therapeutic and biotechnological applications. creative-peptides.comnih.gov The carboxylic acid group of this compound is readily available for forming a stable amide bond with an amine group on a peptide, typically the N-terminal amine or the side chain of a lysine residue. creative-peptides.comresearchgate.net

This conjugation is often performed in aqueous buffer solutions, such as PBS at a pH of 7.4, to ensure the stability of the biomolecule. researchgate.net The reaction creates a peptide-fatty acid conjugate where the fatty acid tail can improve the pharmacokinetic properties of the peptide, for example, by promoting interaction with cell membranes or extending its circulatory half-life. creative-peptides.compepdd.com

These conjugates are a key component in the development of advanced functional materials. rsc.orgresearchgate.net For instance, in drug delivery, a peptide can act as a targeting ligand to guide a therapeutic agent to a specific site, while the conjugated fatty acid can enhance the drug's solubility or cellular uptake. creative-peptides.comnih.gov This approach allows for the design of sophisticated biomaterials where the properties of both the fatty acid and the peptide are combined to achieve a specific function. nih.gov

Table of Compounds

| Compound Name |

|---|

| 10,16-dihydroxyhexadecanoic acid |

| This compound |

| 10-undecenoic acid |

| 11-hydroxyundecanoic acid |

| Adipic acid |

| Glutaric acid |

| Hexane |

| Hyaluronic acid |

| Lysine |

| Methacrylic anhydride |

| Poly(L-lactide) |

| Toluene |

Analytical Research Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 10-hydroxyundecanoic acid, providing the necessary separation from other chemically similar molecules. High-performance liquid chromatography, gas chromatography, and high-performance thin-layer chromatography are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are powerful techniques for the separation and quantification of non-volatile, thermally sensitive compounds like hydroxy fatty acids. These methods are preferred for their ability to analyze analytes in their native form or after derivatization to enhance detection. uib.nohplc.eu

Reversed-phase chromatography is the most common mode used for this compound. In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For hydroxy fatty acids, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with water, with a small amount of acid (e.g., formic or acetic acid) added to ensure the carboxylic acid group remains protonated for better peak shape. aocs.org

Detection for underivatized fatty acids can be achieved using UV detectors at low wavelengths (around 205-210 nm), although this may lack specificity. aocs.org To improve sensitivity and specificity, derivatization is often employed. Converting the carboxylic acid to a chromophoric or fluorophoric ester, such as a p-bromophenacyl (PBP) ester, allows for highly sensitive UV or fluorescence detection. nih.govgerli.com UPLC systems, which use smaller particle sizes in the stationary phase (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times, narrower peaks leading to higher resolution, and reduced solvent consumption. acs.orgresearchgate.net

Table 1: Typical HPLC/UPLC Conditions for Hydroxy Fatty Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., µBondapak, Accucore, HSS T3) | nih.govresearchgate.netthermofisher.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid or Acetic Acid | aocs.orgthermofisher.com |

| Detection | UV (205-210 nm for underivatized acids); UV or Fluorescence for derivatized acids (e.g., PBP esters) | aocs.orgnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) | |

| Derivatization Agent (Optional) | p-Bromophenacyl bromide (for UV detection), 9-(2-hydroxyethyl)-carbazole (for fluorescence detection) | nih.govgerli.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Structural Elucidation

GC-MS is a benchmark technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a chemical derivatization step is mandatory to increase their volatility and thermal stability. semanticscholar.org The most common approach is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.commarinelipids.ca

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. Nonpolar or mid-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), are typically used. marinelipids.ca The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The molecules are ionized, most commonly by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" that can be used for structural elucidation and identification by comparison to spectral libraries. nih.govnih.gov

Table 2: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA to form TMS ethers/esters) | sigmaaldrich.commarinelipids.ca |

| Column | Capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-23, HP-5MS) | marinelipids.ca |

| Carrier Gas | Helium | |

| Oven Program | Temperature ramp, e.g., initial hold at 100°C, ramp to 250-300°C | marinelipids.ca |

| Ionization Mode | Electron Ionization (EI) at 70 eV | marinelipids.ca |

| Detection | Mass analyzer (e.g., Quadrupole) in full scan or selected ion monitoring (SIM) mode |

Spectroscopic Characterization Techniques

While chromatography separates components, spectroscopy is used to determine their molecular structure. Nuclear Magnetic Resonance and Mass Spectrometry are the primary tools for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

In the ¹H-NMR spectrum, the protons (¹H) of the molecule give distinct signals based on their chemical environment. For this compound, a characteristic multiplet would appear around 3.6 ppm for the proton on the carbon bearing the hydroxyl group (C10). The methyl group (C11) adjacent to this hydroxyl group would appear as a doublet around 1.2 ppm. The methylene (B1212753) protons adjacent to the carboxylic acid (C2) would resonate as a triplet around 2.3 ppm. The long chain of other methylene groups would produce a complex, overlapping signal in the 1.2-1.6 ppm region.

The ¹³C-NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C1) of the carboxylic acid would have a chemical shift in the downfield region, around 180 ppm. The carbon attached to the hydroxyl group (C10) would appear around 68 ppm, while the terminal methyl carbon (C11) would be found further upfield at approximately 23 ppm. The remaining methylene carbons would have signals in the 24-34 ppm range.

Table 4: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 | ~2.35 | Triplet (t) |

| H on C3 | ~1.63 | Multiplet (m) |

| H on C4-C9 | ~1.2-1.4 | Multiplet (m) |

| H on C10 | ~3.78 | Multiplet (m) |

| H on C11 (CH₃) | ~1.18 | Doublet (d) |

| H on COOH | >10 | Broad Singlet (br s) |

Table 5: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~180.3 |

| C2 | ~34.1 |

| C3 | ~24.7 |

| C4-C8 | ~29.1-29.5 |

| C9 | ~39.2 |

| C10 (CH-OH) | ~68.2 |

| C11 (CH₃) | ~23.6 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Targeted and Suspect Profiling

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it allows for targeted quantification and untargeted or "suspect" screening of complex samples. mdpi.comnih.gov

Soft ionization techniques, particularly electrospray ionization (ESI), are typically used. In negative ion mode (ESI-), this compound readily loses a proton to form the deprotonated molecule [M-H]⁻. nih.gov For this compound (C₁₁H₂₂O₃, molecular weight 202.29 g/mol ), this ion would be observed at an m/z of 201.15.

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), can measure the mass of this ion with extremely high accuracy (typically to within 5 ppm). researchgate.net This allows for the calculation of a unique elemental formula (e.g., C₁₁H₂₁O₃⁻), which greatly increases the confidence of identification. researchgate.net

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ precursor ion is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the molecule's structure. For an (ω-1)-hydroxy fatty acid like this compound, characteristic fragmentation would involve cleavage near the hydroxyl group and loss of water [M-H-H₂O]⁻. researchgate.net

Table 6: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | mdpi.comnih.gov |

| Precursor Ion (HRMS) | [M-H]⁻ at m/z 201.1569 | nih.gov |

| Elemental Formula (from HRMS) | C₁₁H₂₁O₃⁻ | nih.gov |

| Key MS/MS Fragment 1 | [M-H-H₂O]⁻ (Loss of water) at m/z 183.1463 | researchgate.net |

| Key MS/MS Fragment 2 | Cleavage adjacent to the hydroxyl group | researchgate.net |

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical for the accurate and reliable quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of fatty acids. While specific validation data for this compound is not extensively published, the validation parameters for similar compounds, such as trans-10-hydroxy-2-decenoic acid (10-HDA), provide a strong framework for the expected performance of a validated method. scielo.br

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established by analyzing a series of standards of known concentrations. For a related compound, 10-HDA, a standard curve was constructed with five concentrations ranging from 2.73 to 21.84 µg/mL, demonstrating good linearity. scielo.br

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For 10-HDA, the LOD was determined to be 21 ng. scielo.br In another validated method for hydroxycitric acid, the LOD and LOQ in plasma were found to be 3.9 ng/mL and 20.0 ng/mL, respectively. nih.gov